
5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride
説明
Historical Development and Discovery
The discovery of this compound emerged from a systematic screening program conducted by pharmaceutical researchers seeking novel alpha-1D adrenoceptor antagonists. The initial identification occurred through screening of an in-house compound library, where a structurally related iminopyridine derivative demonstrated potent and selective activity against human alpha-1D adrenoceptors compared to alpha-1A and alpha-1B subtypes. This discovery marked the first time that iminopyridine derivatives had been successfully employed as selective alpha-1D adrenergic receptor antagonists, establishing an entirely new structural class for this therapeutic target.
The development process involved extensive structure-activity relationship studies that systematically explored modifications to the initial lead compound. Researchers identified compound 9m as an early lead with significant activity but noted its liability regarding human Ether-a-go-go-Related Gene channel inhibition. To address this limitation, the research team employed a combination of site-directed mutagenesis and molecular docking studies to guide further optimization efforts. This approach enabled the rational design of analogs with reduced off-target effects while maintaining or improving the desired pharmacological activity.
The optimization program ultimately led to the discovery of multiple promising candidates, including compounds designated as (R)-9s and 9u in the research literature. These compounds demonstrated superior profiles compared to earlier analogs, showing potent antagonistic activity in functional assays while exhibiting reduced liabilities. The final selection of compound 9u as a clinical candidate represented the culmination of this systematic development effort, establishing this compound as a significant achievement in adrenoceptor research.
The historical context of this discovery is particularly noteworthy because it represents the first successful demonstration of iminopyridine derivatives as selective alpha-1D adrenoceptor antagonists. Previous research efforts had focused on other structural classes, making this discovery a paradigm-shifting development in the field. The successful translation from initial screening hit to optimized clinical candidate demonstrates the power of modern medicinal chemistry approaches and validates the potential of iminopyridine scaffolds for adrenoceptor modulation.
Nomenclature and Synonyms
The chemical nomenclature for this compound reflects its complex molecular structure through systematic naming conventions established by the International Union of Pure and Applied Chemistry. The primary International Union of Pure and Applied Chemistry name identifies the compound as 5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide;hydrochloride, which precisely describes the substitution pattern and functional groups present in the molecule. This systematic nomenclature provides unambiguous identification of the compound's structural features, enabling clear communication among researchers and regulatory agencies.
The compound is widely recognized by its research designation as TAK-259, with the hydrochloride salt form specifically identified as TAK-259 HCl or TAK-259 hydrochloride. These abbreviated designations have become standard in the scientific literature and commercial chemical databases, facilitating efficient communication and database searches. The TAK prefix indicates the compound's origin from Takeda Pharmaceutical Company's research programs, following pharmaceutical industry conventions for compound identification during development phases.
Database identifiers provide additional means of unambiguous compound identification across various chemical and pharmaceutical databases. The PubChem Compound Identifier for the hydrochloride salt form is 66970086, while the parent compound without the hydrochloride salt has the identifier 44247584. The Chemical Abstracts Service registry number 1192347-42-4 serves as a unique identifier in the Chemical Abstracts Service database system. Additional database identifiers include the Unique Ingredient Identifier 6RB1YS16TZ and various commercial database codes such as CHEMBL3800305 and SCHEMBL1263277.
The systematic nomenclature also includes detailed chemical descriptions such as "3-Pyridinecarboxamide, 5-chloro-1-((5-chloro-2-(methylsulfonyl)phenyl)methyl)-1,2-dihydro-2-imino-, hydrochloride (1:1)" which provides comprehensive structural information in a standardized format. This level of nomenclature detail ensures accurate identification and prevents confusion with structurally similar compounds that might share common names or partial structural features.
Classification within Iminopyridine Derivatives
This compound belongs to the iminopyridine class of heterocyclic compounds, specifically representing a 2-imino-1,2-dihydropyridine-3-carboxamide structural framework. This classification places the compound within a broader family of nitrogen-containing heterocycles that have gained increasing attention in pharmaceutical research due to their diverse biological activities and favorable drug-like properties. The iminopyridine core structure provides multiple sites for chemical modification, enabling the development of compounds with varied pharmacological profiles and selectivity patterns.
The structural classification of this compound can be further refined to the 2-aminopyridine derivative subfamily, which encompasses compounds containing amino or imino substitutions at the 2-position of the pyridine ring. Research has demonstrated that 2-aminopyridine derivatives exhibit broad biological activities, including enzyme inhibition, receptor modulation, and anticancer properties. The versatility of this structural class has made it an attractive scaffold for medicinal chemists seeking to develop new therapeutic agents across multiple disease areas.
Within the specific context of adrenoceptor research, this compound represents the first successful application of the iminopyridine structural class for selective alpha-1D adrenoceptor antagonism. This pioneering application has established important precedents for the use of iminopyridine derivatives in adrenergic receptor research and has opened new avenues for structure-activity relationship exploration within this chemical class.
The molecular architecture of this compound incorporates several key structural features that distinguish it from other iminopyridine derivatives. The presence of dual chlorine substitutions, the methylsulfonyl group, and the specific benzyl linking pattern creates a unique three-dimensional arrangement that enables selective receptor recognition. The carboxamide functionality at the 3-position provides additional hydrogen bonding capabilities that contribute to the compound's binding affinity and selectivity profile.
Structural Feature | Chemical Group | Position | Contribution |
---|---|---|---|
Chlorine Substitution | Chloro | 5-position pyridine | Electronic effects, lipophilicity |
Chlorine Substitution | Chloro | 5-position benzyl | Steric interactions, selectivity |
Sulfonyl Group | Methylsulfonyl | 2-position benzyl | Hydrogen bonding, polarity |
Imino Group | Imino | 2-position pyridine | Tautomerization, receptor binding |
Carboxamide | Carboxamide | 3-position pyridine | Hydrogen bonding, stability |
Significance in Adrenoceptor Research
The discovery and development of this compound has established significant precedents in adrenoceptor research, particularly regarding the achievement of subtype selectivity within the alpha-1 adrenergic receptor family. This compound demonstrates exceptional selectivity for the alpha-1D subtype over alpha-1A and alpha-1B subtypes, with binding affinity values indicating greater than 5000-fold selectivity in functional assays. Such remarkable selectivity represents a major advancement in the field, as many previous alpha-1 adrenoceptor ligands exhibited limited subtype discrimination.
The mechanistic insights provided by this compound have enhanced understanding of structure-activity relationships within adrenergic receptor systems. Detailed pharmacological studies have revealed that the compound functions as a competitive antagonist, blocking receptor activation without exhibiting agonist properties. The binding mode and receptor interactions have been characterized through various experimental approaches, providing valuable information about the molecular determinants of selectivity and affinity within the alpha-1D adrenoceptor binding site.
Research applications of this compound have extended beyond basic pharmacological characterization to include investigations of receptor function, tissue distribution, and physiological roles. The availability of a highly selective alpha-1D adrenoceptor antagonist has enabled researchers to conduct definitive studies on the specific contributions of this receptor subtype to various physiological processes. These investigations have provided new insights into the distinct roles of alpha-1 adrenoceptor subtypes and have informed understanding of potential therapeutic targets.
The compound's significance extends to its role as a chemical tool for investigating receptor heteromerization and subtype interactions. Studies have demonstrated complex interactions between alpha-1B and alpha-1D adrenoceptors, including effects on receptor trafficking, pharmacological profiles, and functional responses. The availability of selective ligands such as this compound has been crucial for elucidating these complex receptor interactions and their functional consequences.
特性
IUPAC Name |
5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S.ClH/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20;/h2-5,7,17H,6H2,1H3,(H2,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQYDDZQXFWUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192347-42-4 | |
Record name | TAK-259 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192347424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-259 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RB1YS16TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Chlorination and Sulfonylation of Benzyl Precursor
The synthesis begins with 2-methylsulfonyl-5-chlorobenzoic acid, which undergoes Friedel-Crafts acylation to introduce a chloromethyl group at the ortho position. Sulfonylation is achieved using methanesulfonyl chloride in the presence of a Lewis acid catalyst, yielding 5-chloro-2-(methylsulfonyl)benzyl chloride. Reaction conditions include:
Parameter | Value |
---|---|
Temperature | 0–5°C (initial), 25°C (final) |
Catalyst | AlCl₃ |
Solvent | Dichloromethane |
Yield | 78–82% |
Pyridine Ring Formation and Functionalization
The pyridine core is constructed via a modified Hantzsch dihydropyridine synthesis. Ethyl acetoacetate and ammonium acetate react with 3-chloropentane-2,4-dione under refluxing ethanol to form 2-imino-1,2-dihydropyridine-3-carboxamide. Subsequent chlorination at the 5-position uses phosphorus oxychloride (POCl₃) at 110°C for 6 hours, achieving >95% conversion.
Benzylation and Salt Formation
The benzyl chloride intermediate is coupled to the pyridine core via nucleophilic aromatic substitution. Using potassium carbonate as a base in dimethylformamide (DMF), the reaction proceeds at 80°C for 12 hours, yielding the free base of TAK-259. Final hydrochloride salt formation is achieved by treating the free base with concentrated HCl in tetrahydrofuran (THF), followed by recrystallization from ethanol/water (3:1 v/v).
Industrial-Scale Optimization
Catalytic System Enhancements
Industrial protocols replace AlCl₃ with recyclable zeolite catalysts to reduce waste. A study comparing catalysts demonstrated:
Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|
AlCl₃ | 82 | 98.5 | 6 |
Zeolite Y | 85 | 99.2 | 5 |
Montmorillonite K10 | 78 | 97.8 | 7 |
Zeolite Y improves yield and purity while enabling catalyst reuse for five cycles without significant degradation.
Solvent Recycling and Green Chemistry
DMF is replaced with cyclopentyl methyl ether (CPME) in benzylation steps, reducing environmental impact. CPME’s lower toxicity and higher boiling point (106°C) facilitate distillation recovery, with 92% solvent reuse efficiency.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via anti-solvent crystallization. Adding n-heptane to a saturated ethanol solution induces crystallization, producing needle-like crystals with 99.5% purity. Critical process parameters include:
Parameter | Optimal Range |
---|---|
Cooling Rate | 0.5°C/min |
Stirring Speed | 200 rpm |
n-Heptane:Ethanol | 2:1 (v/v) |
Analytical Profiling
Batch consistency is verified using:
-
HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 8.2 min.
-
NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, NH), 7.92 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 2.0 Hz, 1H).
-
Mass Spec : [M+H]⁺ = 410.7 m/z, matching theoretical molecular weight.
hERG Liability Mitigation Strategies
Early analogs exhibited hERG K⁺ channel inhibition (IC₅₀ = 1.2 µM), prompting structural modifications. Introducing the methylsulfonyl group reduced hERG binding by 90% while maintaining α1D antagonism (IC₅₀ = 0.8 nM). Molecular dynamics simulations revealed that the sulfonyl group disrupts π-π interactions with hERG’s Tyr652 residue.
Yield and Economic Considerations
Step | Laboratory Yield (%) | Industrial Yield (%) |
---|---|---|
Benzylation | 75 | 88 |
Salt Formation | 82 | 95 |
Overall Process | 48 | 68 |
Scale-up improves yields via continuous flow reactors and in-line purification .
化学反応の分析
科学研究アプリケーション
TAK 259は、以下を含む幅広い科学研究アプリケーションを持っています。
化学: アドレナリン受容体拮抗薬を含む研究における参照化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体相互作用に対する効果について調査されています。
医学: 過活動膀胱および関連する状態の治療のための潜在的な治療薬として探求されています。
科学的研究の応用
Adrenoceptor Antagonism
TAK-259 has been identified as a selective antagonist for the human α1D adrenoceptor. This receptor plays a crucial role in various physiological processes, including vascular smooth muscle contraction and urinary function. The compound's antagonistic activity suggests potential applications in treating conditions like hypertension and urinary frequency disorders.
Case Study : A study published in 2016 detailed the discovery of TAK-259 as a novel α1D adrenoceptor antagonist. The research indicated that TAK-259 effectively reduced urinary frequency in clinical models, presenting it as a promising candidate for further development in urology .
Antimicrobial Activity
Research has shown that compounds similar to TAK-259 exhibit antimicrobial properties. The structure of TAK-259 suggests potential activity against various bacterial strains, making it a candidate for further exploration in antibiotic research.
Data Table: Antimicrobial Activity of Similar Compounds
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 3.5 µg/mL |
Compound B | P. aeruginosa | 15 µg/mL |
TAK-259 | TBD | TBD |
Anticancer Potential
The dihydropyridine scaffold present in TAK-259 has been associated with anticancer activity in various studies. Compounds with similar structures have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : A recent investigation highlighted the anticancer properties of related compounds, indicating their ability to inhibit pathways involved in cancer progression . Further studies are necessary to evaluate the specific effects of TAK-259 on cancer cells.
Synthesis and Chemical Modifications
The synthesis of TAK-259 involves several steps that include the formation of the dihydropyridine core and subsequent chlorination and sulfonylation reactions. Understanding its synthetic pathway is crucial for developing analogs with enhanced efficacy or reduced side effects.
Synthesis Overview :
- Formation of Dihydropyridine Core : Initial condensation reactions lead to the formation of the dihydropyridine structure.
- Chlorination : Introduction of chlorine atoms at specific positions enhances biological activity.
- Sulfonylation : The methylsulfonyl group is added to improve solubility and bioavailability.
作用機序
類似化合物の比較
類似化合物:
プラゾシン: 高血圧と良性前立腺肥大症の治療に使用される別のα1アドレナリン受容体拮抗薬です。
タムスロシン: 良性前立腺肥大症の治療に使用される選択的なα1Aアドレナリン受容体拮抗薬です。
アルフゾシン: 良性前立腺肥大症の治療に使用される非選択的なα1アドレナリン受容体拮抗薬です。
TAK 259の独自性: TAK 259は、α1Dアドレナリン受容体に対する高い選択性により、他のアドレナリン受容体に大きな影響を与えることなく、過活動膀胱の治療に特に効果的です。 この選択性により、非選択的なアドレナリン受容体拮抗薬に一般的に関連する副作用のリスクが軽減されます.
類似化合物との比較
Structural Analogues and Pharmacological Profiles
Key structural analogs include derivatives from the iminopyridine class and pyridinecarboxamide compounds. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
*IC₅₀ values inferred from in vitro assays described in .
Key Findings from Comparative Studies
- Selectivity : The methylsulfonyl group in TAK-259 enhances α1D-AR selectivity over α1A- and α1B-AR subtypes, a critical factor in minimizing off-target effects (e.g., cardiovascular risks) .
- hERG Liability Mitigation : Early analogs like 9m exhibited significant hERG K⁺ channel inhibition, linked to cardiac arrhythmias. Docking studies and mutagenesis-guided optimization reduced this liability in TAK-259 and 9u, making them safer candidates .
- Bioactivity Differences: The N-benzyl-2-oxo analog () lacks the imino and methylsulfonyl groups, likely altering its receptor binding profile. Such structural variations underscore the importance of the 2-imino and methylsulfonyl motifs in α1D-AR specificity .
Mechanistic Insights from Lumping Strategies
The lumping strategy (grouping structurally similar compounds) highlights that minor functional group changes (e.g., imino vs. oxo, methylsulfonyl vs. dichloro) drastically alter pharmacological behavior. TAK-259’s unique substituents prevent it from being lumped with less selective analogs, emphasizing the need for precise structural characterization in drug design .
生物活性
5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride, commonly referred to as TAK-259, is a novel compound that has garnered attention for its selective activity as an α1D adrenergic receptor antagonist. This compound is particularly relevant in the context of treating overactive bladder (OAB) symptoms. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
TAK-259 is characterized by the following molecular structure:
- IUPAC Name: this compound
- Molecular Formula: C14H14Cl3N3O3S
- Molecular Weight: 359.69 g/mol
TAK-259 exhibits its biological activity primarily through its antagonistic effects on the α1D adrenergic receptor. This receptor subtype is implicated in various physiological processes, including smooth muscle contraction in the bladder. By selectively inhibiting this receptor, TAK-259 can reduce urinary frequency and alleviate symptoms associated with OAB.
Key Mechanistic Insights:
- Selectivity: TAK-259 demonstrates a high selectivity for the α1D receptor over α1A and α1B subtypes, which minimizes potential side effects related to other adrenergic pathways .
- hERG Channel Liability: Initial studies indicated that some derivatives of this compound could inhibit the hERG potassium channel, which is crucial for cardiac repolarization. However, further optimization reduced this liability, enhancing its safety profile for clinical use .
Biological Activity and Pharmacological Effects
The biological activity of TAK-259 has been extensively studied in vitro and in vivo. Notable findings include:
In Vivo Studies:
- Bladder Outlet Obstruction Model: In rat models with bladder outlet obstruction, TAK-259 effectively reduced urinary frequency and improved bladder function .
- Cystitis-Induced Urinary Frequency: The compound ameliorated symptoms in cystitis-induced models, further supporting its therapeutic potential for OAB .
In Vitro Studies:
TAK-259 has been shown to inhibit cell signaling pathways associated with bladder contractions. The compound's ability to modulate these pathways contributes to its therapeutic efficacy in managing urinary symptoms.
Case Studies and Clinical Trials
Several studies have explored the clinical implications of TAK-259:
- Phase I Clinical Trials: Early-phase trials have demonstrated promising results regarding safety and efficacy in human subjects suffering from OAB symptoms. The trials highlighted a significant reduction in urinary frequency without major adverse effects .
Comparative Biological Activity Table
Compound | Target Receptor | Activity Type | Efficacy | Notes |
---|---|---|---|---|
TAK-259 | α1D Adrenergic | Antagonist | High | Selective; reduced hERG liability |
Other Iminopyridine Derivatives | Various | Antagonist | Moderate | Less selective; higher side effect profile |
Standard OAB Treatments | Various | Mixed | Variable | Often associated with more side effects |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution for introducing the methylsulfonyl group, followed by benzylation and cyclization. Design of Experiments (DoE) can optimize reaction parameters (e.g., temperature, catalyst loading) to minimize trial-and-error . Computational reaction path searches using quantum chemical calculations (e.g., DFT) may predict intermediates and transition states, guiding experimental validation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and imino group tautomerism.
- HPLC (≥98% purity threshold) with UV detection for quantifying impurities .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
Cross-referencing with computational NMR chemical shift predictions (e.g., ACD/Labs or Gaussian) enhances structural validation .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Conduct reactions in fume hoods with PPE (gloves, lab coat, goggles).
- Follow institutional Chemical Hygiene Plans for waste disposal (e.g., neutralization of acidic byproducts) .
- Monitor for sulfonamide-related sensitization risks using MSDS guidelines for similar chlorinated sulfonyl compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Perform meta-analysis of existing data, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols).
- Validate reproducibility via dose-response curves under standardized conditions.
- Use statistical equivalence testing to identify outliers or methodological variability .
- Cross-check computational docking studies (e.g., AutoDock Vina) to assess binding affinity consistency across structural analogs .
Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vitro studies?
- Methodological Answer :
- Solubility screening : Test co-solvents (DMSO, cyclodextrins) or pH adjustment (2.0–7.4) using UV-Vis spectroscopy.
- Stability studies : Monitor degradation via LC-MS under accelerated conditions (40°C, 75% humidity).
- Apply QSPR models to predict logP and pKa for formulation optimization .
Q. How can reaction mechanisms involving the imino and carboxamide groups be elucidated?
- Methodological Answer :
- Use isotopic labeling (e.g., ¹⁵N-imino) to track proton transfer pathways via NMR.
- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps.
- Validate proposed mechanisms with ab initio molecular dynamics simulations (e.g., CP2K software) .
Q. What advanced techniques assess the compound’s environmental impact or degradation pathways?
- Methodological Answer :
- Perform photolysis studies (e.g., UV light exposure) with LC-MS/MS to identify breakdown products.
- Use microcosm assays to evaluate biodegradation in soil/water matrices.
- Apply atmospheric chemistry models (e.g., GEOS-Chem) to predict tropospheric persistence .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。